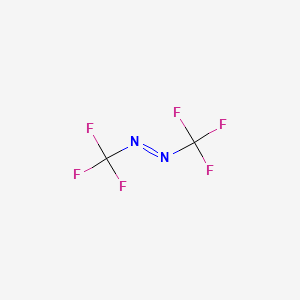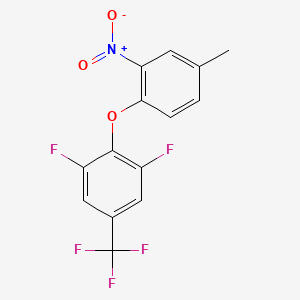![molecular formula C16H21N5O3 B13425339 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid](/img/structure/B13425339.png)
3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives These compounds are known for their significant biological activities, particularly as inhibitors of protein kinases
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is typically achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the pyrrolo[2,3-d]pyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as an inhibitor of protein kinases, which are enzymes that play crucial roles in cell signaling and regulation. This makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential to treat various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Its ability to inhibit specific protein kinases makes it a promising drug candidate.
Industry
Industrially, the compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
作用機序
The mechanism of action of 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid involves the inhibition of protein kinases. These enzymes are responsible for the phosphorylation of proteins, a process that regulates various cellular activities. By inhibiting these kinases, the compound can modulate cell signaling pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- N-methyl-N-[(3R,4R)-4-methyl piperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
What sets 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid apart is its specific substitution pattern and the presence of the oxopropanoic acid group. These features contribute to its unique biological activity and make it a valuable compound for further research and development.
特性
分子式 |
C16H21N5O3 |
|---|---|
分子量 |
331.37 g/mol |
IUPAC名 |
3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoic acid |
InChI |
InChI=1S/C16H21N5O3/c1-10-4-6-21(13(22)7-14(23)24)8-12(10)20(2)16-11-3-5-17-15(11)18-9-19-16/h3,5,9-10,12H,4,6-8H2,1-2H3,(H,23,24)(H,17,18,19)/t10-,12+/m1/s1 |
InChIキー |
NMGRKBVNLVHWSQ-PWSUYJOCSA-N |
異性体SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)O |
正規SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S,4aR,7S,7aR,12bS)-7,9-diethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13425261.png)


![Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate](/img/structure/B13425270.png)



![(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide](/img/structure/B13425308.png)
![[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate](/img/structure/B13425311.png)
![8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride](/img/structure/B13425315.png)



